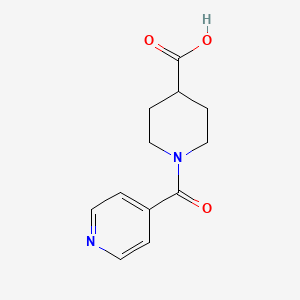

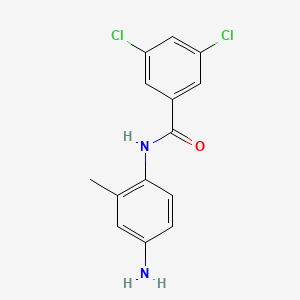

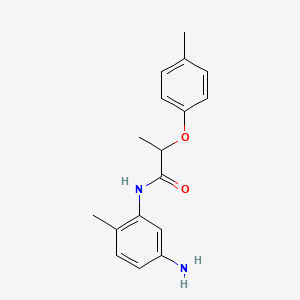

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and have been studied for their potential as therapeutic agents in various medical fields. The specific compound is characterized by the presence of an amino group and a methyl group on the phenyl ring, as well as two chlorine atoms on the benzamide moiety.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride with an amine compound. For instance, the synthesis of dichlorobenzamide derivatives has been reported where 3,5-dichlorobenzoyl chloride reacts with arylamine compounds to yield a series of dichlorobenzamide derivatives in good yields . Although the exact synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 4-amino-2-methylphenylamine as the starting amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography can also provide detailed insights into the crystal structure of these compounds . The presence of substituents like chlorine atoms and methyl groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation with nucleophiles to give amino acid derivatives, as seen in the reactions of N-Benzyl-2,4-dichlorobenzamide . The presence of the amino group in N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide could potentially allow for similar reactions, leading to the formation of various functionalized products that could have interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like chlorine can affect the acidity of the amide hydrogen, while electron-donating groups like the amino and methyl groups can impact the electronic distribution within the molecule. These properties can be studied through spectroscopic methods and quantum chemical investigations, as demonstrated for other benzamide derivatives . The physical properties such as solubility, melting point, and stability are also important for the practical application of these compounds in pharmaceutical formulations.

科学的研究の応用

Anticonvulsant Properties

Research by Vamecq et al. (2000) explored a series of compounds including derivatives of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, assessing their anticonvulsant and neurotoxic properties. The study highlighted the potential of certain compounds in this series for their effectiveness in seizure models, suggesting a role in anticonvulsant therapy (Vamecq et al., 2000).

Antitumor Applications

Bradshaw et al. (2002) reported on the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide. The study suggested these compounds have selective and potent antitumor characteristics, indicating potential applications in cancer treatment (Bradshaw et al., 2002).

Antimicrobial Activity

In a study by Bektaş et al. (2007), novel derivatives of 1,2,4-Triazole, including those structurally related to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, were synthesized and demonstrated to possess good or moderate activities against certain microorganisms, indicating a potential role in antimicrobial treatments (Bektaş et al., 2007).

Corrosion Inhibition

Research conducted by Bentiss et al. (2009) on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which is chemically related to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide, revealed its effectiveness as a corrosion inhibitor in acidic media. This suggests possible applications in industrial processes involving metal protection (Bentiss et al., 2009).

DNA Adduct Formation in Tumor Cells

Leong et al. (2003) discussed the formation of DNA adducts in sensitive tumor cells by 2-(4-Aminophenyl)benzothiazoles, which again are structurally akin to N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide. This indicates a potential mechanism by which these compounds exert antitumor effects (Leong et al., 2003).

特性

IUPAC Name |

N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPVPCIIIGPVDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)